molecular formula C11H22N4 B11730078 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine

Cat. No.: B11730078
M. Wt: 210.32 g/mol
InChI Key: SWJYEXBRBMAOMW-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dimethylamino group and a dimethylpyrazole moiety, making it a versatile molecule in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 1,4-dimethylpyrazole with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dichloromethane, under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Scientific Research Applications

Chemistry

In chemistry, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with various biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various commercial products .

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine is unique due to the presence of both the dimethylamino group and the dimethylpyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C11H22N4/c1-10-8-13-15(4)11(10)9-12-6-5-7-14(2)3/h8,12H,5-7,9H2,1-4H3

InChI Key

SWJYEXBRBMAOMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCCCN(C)C

Origin of Product

United States

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